1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide
Description
1-Methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide is a pyrazole-derived compound featuring a carboxamide group at the 5-position, a methyl group at the 1-position, and a phenylethylamino substituent at the 3-position. Pyrazole scaffolds are widely explored in medicinal and agrochemical research due to their structural versatility and ability to interact with diverse biological targets.
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-methyl-5-(2-phenylethylamino)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-17-11(13(14)18)9-12(16-17)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,18)(H,15,16) |
InChI Key |
KDNVEPKVDREMBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCCC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution with phenylethylamine: The pyrazole ring is then reacted with phenylethylamine under appropriate conditions to introduce the phenylethylamine group.
Carboxamide formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylethylamine group can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
1-Methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain, which could explain its potential therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazole-Carboxamide Derivatives
Substituent Variations and Their Implications
Pyrazole-carboxamide derivatives differ primarily in substituent type and position. Key structural analogs include:
†Calculated based on formula C₁₄H₁₈N₄O.
- Phenylethylamino vs.
- Carboxamide vs. Carbohydrazide/Carboxylic Acid : The carboxamide group balances polarity and hydrogen-bonding capacity, whereas carbohydrazide () or carboxylic acid () may alter metal-binding or ionization properties.
Crystallographic and Conformational Insights
The phenylethylamino group may induce steric hindrance, affecting crystal lattice stability compared to smaller substituents like methyl or trifluoromethyl .
Receptor Binding and Molecular Docking
In SDH inhibition studies, carbonyl groups in pyrazole derivatives are critical for forming hydrogen bonds with Arg43 and Tyr58 residues . The target compound’s carboxamide group could mimic this interaction, while the phenylethylamino moiety may occupy hydrophobic regions unaddressed by trifluoromethyl substituents.
Optimization Strategies
- Substituent Positioning: 1,5-Disubstituted pyrazole-3-amines () show that 3-position modifications (e.g., phenylethylamino) optimize steric and electronic effects for target engagement.
- Bioisosteric Replacements : Replacing carboxamide with carbohydrazide () or oxadiazole () alters bioavailability and target selectivity.
Biological Activity
1-Methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of 1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit antimicrobial activity. For instance, compounds similar to 1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide have shown effectiveness against various bacterial strains. A study demonstrated that certain pyrazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 250 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that pyrazoles can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. For example, a related compound demonstrated an IC50 value of 53 nM on p38 MAPK, which is crucial in inflammatory responses .
The biological activity of 1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide is thought to involve the inhibition of specific enzymes and pathways. It has been suggested that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. The presence of the phenylethyl group enhances its interaction with target proteins, potentially increasing its potency .
Study 1: Inhibition of Cytokine Production
In a controlled study, the effects of 1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide on cytokine production were evaluated using human chondro-sarcoma cells. The results indicated that this compound significantly inhibited IL-6 production in response to TNFα stimulation, with an IC50 value recorded at 820 nM .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of related pyrazole compounds against clinical isolates of bacteria. The results showed that certain derivatives exhibited strong antibacterial activity, with some achieving MIC values below 100 µg/mL against resistant strains .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
